molecular formula C15H10Cl4N2O2 B13148569 N1,N1-Bis(3,4-dichlorophenyl)malonamide

N1,N1-Bis(3,4-dichlorophenyl)malonamide

Katalognummer: B13148569
Molekulargewicht: 392.1 g/mol
InChI-Schlüssel: IENPOZSGBPJDPD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N1,N1-Bis(3,4-dichlorophenyl)malonamide is an organic compound with the molecular formula C15H10Cl4N2O2 It is characterized by the presence of two 3,4-dichlorophenyl groups attached to a malonamide core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N1,N1-Bis(3,4-dichlorophenyl)malonamide typically involves the reaction of malonamide with 3,4-dichloroaniline under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are carefully controlled to ensure consistent quality and yield. The product is then purified using standard techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

N1,N1-Bis(3,4-dichlorophenyl)malonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired reaction .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted malonamides .

Wissenschaftliche Forschungsanwendungen

N1,N1-Bis(3,4-dichlorophenyl)malonamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N1,N1-Bis(3,4-dichlorophenyl)malonamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to N1,N1-Bis(3,4-dichlorophenyl)malonamide include:

Uniqueness

This compound is unique due to the presence of two 3,4-dichlorophenyl groups, which impart specific chemical and physical properties to the compound. These properties make it suitable for a variety of applications and distinguish it from other similar compounds .

Eigenschaften

Molekularformel

C15H10Cl4N2O2

Molekulargewicht

392.1 g/mol

IUPAC-Name

N',N'-bis(3,4-dichlorophenyl)propanediamide

InChI

InChI=1S/C15H10Cl4N2O2/c16-10-3-1-8(5-12(10)18)21(15(23)7-14(20)22)9-2-4-11(17)13(19)6-9/h1-6H,7H2,(H2,20,22)

InChI-Schlüssel

IENPOZSGBPJDPD-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1N(C2=CC(=C(C=C2)Cl)Cl)C(=O)CC(=O)N)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.